Basic brown 16

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

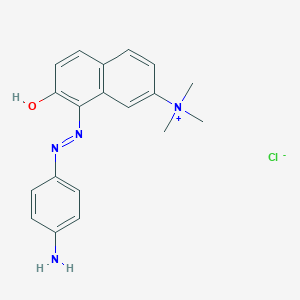

Structure

3D Structure of Parent

Properties

IUPAC Name |

[8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O.ClH/c1-23(2,3)16-10-4-13-5-11-18(24)19(17(13)12-16)22-21-15-8-6-14(20)7-9-15;/h4-12H,1-3H3,(H2-,20,21,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEAWNJALIUYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=C(C=C3)N)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874043 | |

| Record name | Basic Brown 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26381-41-9 | |

| Record name | Basic Brown 16 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26381-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 12250 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026381419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenaminium, 8-[2-(4-aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Basic Brown 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [8-[(p-aminophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Basic Brown 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Brown 16, also known by its Colour Index name C.I. 12250, is a synthetic cationic monoazo dye.[1][2] It is widely recognized for its application in the cosmetics industry, particularly in non-oxidative hair coloring formulations.[1][3][4][5] The molecule's cationic nature affords it a strong affinity for negatively charged substrates like hair keratin.[1][6] Beyond cosmetics, this compound serves as a model compound in environmental science research for developing and evaluating wastewater treatment technologies.[1] Its well-defined structure and properties make it an ideal candidate for studying dye removal and degradation mechanisms.[1] This document provides an in-depth overview of the chemical and physical properties of this compound, including its synthesis, spectral characteristics, and toxicological profile, presented for a technical audience.

Chemical Identification

The fundamental identifiers for this compound are summarized in the table below, providing a clear reference for its chemical identity.

| Identifier | Value |

| IUPAC Name | [8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride[1][6][7] |

| CAS Number | 26381-41-9[1][2][3][7][8] |

| EC Number | 247-640-9[1][8][9] |

| Molecular Formula | C₁₉H₂₁ClN₄O[1][2][7][8] |

| Molecular Weight | 356.85 g/mol [1][2][8] |

| Chemical Class | Cationic Monoazo Dye[1][2] |

| Common Synonyms | C.I. 12250, Arianor Mahogany, Jarocol Mahogany[2][6][7][10] |

| InChI Key | UXEAWNJALIUYRH-UHFFFAOYSA-N[1][7] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications and environmental conditions. These properties have been compiled from various sources, and it should be noted that some discrepancies exist in the literature, particularly for melting point and water solubility, which may be attributable to variations in purity and experimental conditions.

| Property | Value | Source(s) |

| Appearance | Dark green to black solid powder | [1][4][8] |

| Melting Point | 169-175 °C | [1][4][6] |

| 280.11 °C | [8] | |

| Boiling Point | 644.52 °C (at 760 mmHg) | [8][11] |

| Water Solubility | > 100 g/L (at room temperature) | [1][4] |

| 2.281 g/L (at 20 °C) | [8][12][13] | |

| Ethanol Solubility | 10 - 100 g/L (at room temperature) | [4] |

| DMSO Solubility | 50 - 200 g/L (at room temperature) | [4] |

| Partition Coefficient (log Pₒ/w) | 0.88 (Calculated) | [4][8] |

| Density | 1.2 g/cm³ | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quantification of this compound.

| Spectroscopic Technique | Data |

| UV-Visible (λₘₐₓ) | 218 nm, 259 nm, 478 nm[1][4][10][14] |

| ¹H Nuclear Magnetic Resonance (NMR) | δ 3.3 ppm (s, 9H, -N(CH₃)₃) |

| δ 7.8–8.2 ppm (m, Ar-H)[1] |

The absorption peak at 478 nm in the visible spectrum is responsible for the characteristic brown color of the dye.[1]

Synthesis Pathway

The manufacturing of this compound involves a multi-step chemical synthesis process. The general method includes the diazotization of an aromatic amine followed by an azo coupling reaction and subsequent hydrolysis.[2][15]

Caption: Synthesis workflow for this compound.

Experimental Protocols

Quantitative Analysis by UV-Visible Spectrophotometry

This protocol describes a general method for determining the concentration of this compound in an aqueous solution.

-

Objective: To quantify the concentration of this compound using its characteristic light absorption.

-

Materials:

-

This compound reference standard

-

Volumetric flasks (100 mL, 50 mL, 10 mL)

-

Pipettes

-

Deionized water

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

-

Methodology:

-

Preparation of Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with deionized water to create a 100 µg/mL stock solution.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL.

-

Spectrophotometer Setup: Set the spectrophotometer to scan from 200 nm to 800 nm. Use deionized water as a blank to zero the instrument.

-

Measurement: Measure the absorbance of each standard solution at the maximum absorption wavelength (λₘₐₓ) of 478 nm.[1][4]

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Sample Analysis: Dilute the unknown sample to fall within the concentration range of the calibration curve and measure its absorbance at 478 nm. Calculate the concentration using the regression equation.

-

Structural Elucidation by ¹H NMR Spectroscopy

This protocol outlines a general procedure for obtaining a ¹H NMR spectrum of this compound for structural verification.

-

Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts and integration of its protons.

-

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard operating procedures to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters may include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Calibrate the spectrum using the residual solvent peak. Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts (δ) to assign protons to their respective chemical environments, such as the trimethylammonium group (expected around δ 3.3 ppm) and the aromatic protons (expected in the δ 7.8–8.2 ppm range).[1]

-

Safety and Toxicology

The toxicological profile is essential for risk assessment. Key data is summarized below.

| Parameter | Species | Route | Value | Source(s) |

| Acute Toxicity (LD₅₀) | Rat | Oral | 2000 - 4000 mg/kg bw | [4][8] |

| Skin Sensitization | - | - | Moderate sensitizer; May cause an allergic skin reaction (H317) | [6][9][10] |

| Eye Irritation | - | - | Causes serious eye irritation (H319) | [6] |

| Toxicity to Fish (NOEC) | Fish | - | 181.11 mg/L | [8] |

| Toxicity to Daphnia (NOEC) | Daphnia magna | - | 78.421 mg/L (48 h) | [8] |

| Toxicity to Algae (NOEC) | Green algae | - | 108.41 mg/L | [8] |

Precautionary Statements: Users should avoid breathing dust and ensure contaminated work clothing is not allowed out of the workplace.[9] Protective gloves and eye protection are recommended during handling.[9]

Applications

This compound is a versatile dye with several industrial applications.

-

Cosmetics: Its primary use is as a direct hair dye in semi-permanent and temporary hair coloring products.[1][3][5][16]

-

Textile Industry: Used for dyeing synthetic fibers, including acrylics, polyesters, and nylons.[6]

-

Leather Industry: Employed in coloring and treatment processes to impart a uniform brown color.[6]

-

Paper and Ink: Utilized for coloring paper products and in the formulation of printing inks.[6]

References

- 1. This compound | 26381-41-9 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound Hair Dye at Best Price - Reliable and High-Quality [vanshichemicals.co.in]

- 4. ec.europa.eu [ec.europa.eu]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. macschem.us [macschem.us]

- 7. This compound | C19H21ClN4O | CID 117785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. ec.europa.eu [ec.europa.eu]

- 11. royalindustries.net [royalindustries.net]

- 12. 26381-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound | 26381-41-9 [chemicalbook.com]

- 14. health.ec.europa.eu [health.ec.europa.eu]

- 15. This compound CAS#: 26381-41-9 [m.chemicalbook.com]

- 16. specialchem.com [specialchem.com]

An In-depth Technical Guide to Basic Brown 16 (CAS No. 26381-41-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Brown 16, identified by the CAS number 26381-41-9, is a synthetic, cationic mono-azo dye.[1][2] Chemically, it is known as [8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium chloride.[3] Due to its rich brown hue and affinity for negatively charged substrates, it is primarily utilized as a direct dye in non-oxidative hair coloring formulations.[4][5] Its toxicological profile, particularly its potential for genotoxicity, has been the subject of extensive evaluation by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS).[4][6] This guide provides a comprehensive technical overview of this compound, consolidating available data on its physicochemical properties, synthesis, experimental toxicology, and proposed mechanism of action.

Physicochemical Properties

This compound typically presents as a dark brown to dark green or black powder.[3][7] It is characterized by its solubility in water and ethanol.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | [8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium chloride | [3] |

| CAS Number | 26381-41-9 | [1] |

| EC Number | 247-640-9 | [3] |

| Molecular Formula | C₁₉H₂₁ClN₄O | [1] |

| Molecular Weight | 356.85 g/mol | [1] |

| Appearance | Dark brown to dark green/black powder | [3][7] |

| Melting Point | 169-175 °C | [3] |

| Water Solubility | >100 g/L at room temperature | [3] |

| Ethanol Solubility | 10-100 g/L at room temperature | [3] |

| UV-Vis λmax | 218 nm, 259 nm, 478 nm | [7] |

| Synonyms | C.I. 12250, Arianor Mahogany | [3] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process involving diazotization and coupling, followed by hydrolysis.[1] While detailed industrial protocols are proprietary, the general chemical pathway is understood.

General Synthesis Pathway

The manufacturing process can be summarized as follows:

-

Diazotization: N-(4-aminophenyl)acetamide is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with (7-Hydroxy-2-naphthyl)trimethylammonium chloride.

-

Hydrolysis: The acetyl group is subsequently removed by hydrolysis to yield the final this compound molecule.[1]

Toxicological Profile

The safety of this compound has been extensively reviewed, with a primary focus on its potential for genotoxicity and skin sensitization. The SCCS has concluded that due to evidence of its potential for mutagenicity, this compound is not considered safe for use in non-oxidative hair dye formulations.[4]

Acute Oral Toxicity

Studies in rats have established the acute oral toxicity of this compound. In one study, single oral doses of 0.1, 1.0, 2.0, and 4.0 g/kg body weight were administered. Mortalities were observed at doses of 1.0 g/kg and higher, with all animals in the 4.0 g/kg group dying within a week.[3] Another study reported an acute median lethal oral dose (LD50) to be between 2.0 and 4.0 g/kg body weight in rats.[7]

Table 2: Summary of Acute Oral Toxicity Data for this compound

| Species | Guideline | Doses Administered (g/kg bw) | Key Findings | LD50 (g/kg bw) | Source(s) |

| CFY Rat | Pre-dates OECD 401 | 0.1, 1.0, 2.0, 4.0 | No mortalities at 0.1 g/kg. Mortalities occurred at ≥ 1.0 g/kg. | Not explicitly calculated | [3] |

| Rat | Not specified | Not specified | Not specified | 2.0 - 4.0 | [7] |

| CF1 Mice | Not specified | 5.01 to 10.0 | Decreased activity, increased respiratory rate, tremors. | 7.8 | [8] |

Skin Irritation and Sensitization

This compound is considered not to be a skin irritant in rabbit models.[7] However, it is recognized as a moderate skin sensitizer. A Local Lymph Node Assay (LLNA) in mice determined an EC3 value (the concentration estimated to produce a stimulation index of 3) of 12.2%.[7]

Genotoxicity and Mutagenicity

The genotoxic potential of this compound is a significant area of concern. Multiple studies have indicated mutagenic and clastogenic effects.

-

Bacterial Reverse Mutation Assay (Ames Test): this compound has tested positive for inducing mutations in Salmonella typhimurium strains TA1537 and TA98, particularly in the presence of metabolic activation (S9 mix). This suggests that metabolites of the dye are mutagenic.[9]

-

In Vitro Mammalian Cell Gene Mutation Test: The substance induced mutations in mammalian cells (mouse lymphoma L5178Y cells) at the tk locus, primarily in the absence of metabolic activation. The results pointed towards a clastogenic potential due to the induction of small colonies.[6]

-

In Vitro Micronucleus Test: An in vitro micronucleus test in human lymphocytes yielded equivocal results, not providing convincing evidence to exclude a potential for chromosomal aberrations.[7]

The collective evidence from these assays indicates a potential for both gene mutations and chromosomal aberrations.[7]

Experimental Protocols

Detailed protocols for the toxicological evaluation of this compound are often found within regulatory submissions. The following sections summarize the methodologies for key studies as described in public reports.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce reverse mutations at a histidine locus in several strains of Salmonella typhimurium.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

This test assesses the ability of a substance to induce mutations in a mammalian cell line, often at the thymidine (B127349) kinase (tk) locus.

Proposed Mechanism of Action and Signaling Pathways

Direct studies on the specific signaling pathways modulated by this compound are not extensively available in public literature. However, its genotoxicity is consistent with the known mechanisms of other azo dyes.

Genotoxicity of Azo Dyes

The genotoxicity of many azo dyes is not caused by the parent compound itself, but rather by its metabolic products. The proposed mechanism involves the following steps:

-

Azo-Reduction: The characteristic azo bond (-N=N-) of the dye is cleaved by azoreductase enzymes. These enzymes are present in the liver but are also abundant in the human intestinal microbiota.[7] This reduction breaks the molecule into its constituent aromatic amines.

-

Metabolic Activation: The resulting aromatic amines can be further metabolized (e.g., by cytochrome P450 enzymes) to form reactive electrophilic intermediates, such as nitrenium ions.[10]

-

DNA Adduct Formation: These highly reactive intermediates can then form covalent bonds with DNA nucleobases, particularly guanine.[10][11]

-

Mutation Induction: The formation of these DNA adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations if not properly repaired by cellular DNA repair mechanisms.[10]

Conclusion

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. US7135168B2 - Hair color compositions and methods for coloring hair - Google Patents [patents.google.com]

- 3. Evidence for direct-acting oxidative genotoxicity by reduction products of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence for direct-acting oxidative genotoxicity by reduction products of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ec.europa.eu [ec.europa.eu]

- 10. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

A Comprehensive Technical Guide to Basic Brown 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, chemical properties, and analytical methodologies for Basic Brown 16 (C.I. 12250), a synthetic organic compound classified as a cationic monoazo dye.[1][2] Primarily utilized in the cosmetics industry as a direct hair colorant, its chemical properties and interactions are of significant interest to researchers in materials science and environmental chemistry.[3][4]

Core Molecular and Chemical Data

This compound is recognized for its efficacy in dyeing negatively charged fibers, a characteristic attributed to its cationic nature.[4] The following table summarizes its key quantitative and identifying information.

| Property | Data | Reference(s) |

| Molecular Formula | C₁₉H₂₁ClN₄O | [1][2][5][6] |

| Molecular Weight | 356.85 g/mol | [2][6][7] |

| IUPAC Name | 8-[(E)-(4-aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethyl-2-naphthalenaminium chloride | [7] |

| CAS Registry Number | 26381-41-9 | [1][2][6][7] |

| Synonyms | C.I. This compound, C.I. 12250, Arianor Mahogany | [2][8] |

| Appearance | Dark green to black solid powder | [3][4] |

| Melting Point | 169-175 °C | [3][4] |

| Solubility | Water: > 100 g/L; Ethanol: 10-100 g/L | [3] |

Molecular Structure

This compound is a single azo class dye.[2] Its structure features a trimethylammonium group, which imparts a positive charge, making it a cationic dye. The molecule also contains an azo group (-N=N-) linking a substituted naphthalene (B1677914) ring system to a p-phenylenediamine (B122844) moiety.

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound.

Synthesis Protocol

The manufacturing process for this compound involves a multi-step chemical synthesis.[2][9] The primary method is an azo coupling reaction followed by hydrolysis.

-

Diazotization: The process begins with the diazotization of N-(4-aminophenyl)acetamide. This involves treating the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with (7-Hydroxy-2-naphthyl)trimethylammonium chloride in a coupling reaction. This electrophilic aromatic substitution reaction forms the characteristic azo bond and links the two aromatic systems.

-

Hydrolysis: The final step is the hydrolysis of the acetyl group from the acetamide (B32628) moiety to yield the primary amine of the final this compound molecule.[2][9]

References

- 1. This compound | 26381-41-9 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. macschem.us [macschem.us]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. royalindustries.net [royalindustries.net]

- 8. ec.europa.eu [ec.europa.eu]

- 9. This compound | 26381-41-9 [chemicalbook.com]

Spectroscopic and Analytical Profile of Basic Brown 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Basic Brown 16 (C.I. 12250), a synthetic monoazo dye utilized in the cosmetics industry, particularly in non-oxidative hair coloring formulations. The following sections detail its ultraviolet-visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data, along with standardized experimental protocols for its analysis. This document is intended to serve as a comprehensive resource for quality control, research, and development involving this compound.

Spectroscopic Data

The structural integrity and purity of this compound can be thoroughly assessed using a combination of spectroscopic techniques. Each method provides unique insights into the molecule's electronic structure, atomic connectivity, and constituent functional groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary technique for both the qualitative and quantitative analysis of this compound. The absorption maxima (λmax) are indicative of the dye's electronic transitions, while the molar extinction coefficients (ε) are crucial for concentration determination and purity assessment.

Table 1: UV-Visible Spectroscopic Data for this compound

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent/Conditions |

| 218 nm | 37430 L·mol⁻¹·cm⁻¹ | Not Specified |

| 259 nm | 18630 L·mol⁻¹·cm⁻¹ | Not Specified |

| 478 nm | 22770 L·mol⁻¹·cm⁻¹ | Not Specified |

The absorption at 478 nm is responsible for the characteristic brown color of the dye.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the this compound molecule, confirming its structural identity and aiding in purity analysis.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) | Assignment |

| 3.3 ppm | Protons of the trimethylammonium group (-N(CH₃)₃) |

| 7.8–8.2 ppm | Aromatic protons |

Note: Purity assessments by NMR have yielded varying results, with reported purities of 90.0%, 89.1% (w/w), and 65.7% (w/w) for different batches, highlighting the importance of batch-specific analysis.[1][2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the key functional groups present in this compound. The vibrational frequencies of specific bonds serve as a molecular fingerprint. The spectrum is typically recorded using the KBr-Pellet technique.[1][4]

Table 3: FT-IR Spectral Data and Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3434 cm⁻¹ | O-H stretching (phenol), N-H stretching (amine) | Strong, Broad |

| 3050-3100 cm⁻¹ | C-H stretching (aromatic) | Medium to Weak |

| 2930-2850 cm⁻¹ | C-H stretching (aliphatic, from -N(CH₃)₃) | Medium |

| 1500–1600 cm⁻¹ | N=N stretching (azo bond) | Medium |

| 1502-1595 cm⁻¹ | C=C stretching (aromatic ring) | Medium to Weak |

| 1029-1200 cm⁻¹ | C-N stretching | Medium |

Note: These assignments are based on the known structure of this compound and typical infrared absorption frequencies for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

UV-Visible Spectroscopy Protocol

This protocol is designed for the quantitative analysis of this compound in solution.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or deionized water) in a volumetric flask to prepare a stock solution of known concentration. Perform serial dilutions to obtain a series of standards within the linear range of the spectrophotometer.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 200 to 800 nm.

-

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument.

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Identify the absorbance maxima (λmax) at approximately 218 nm, 259 nm, and 478 nm.[2]

-

-

Data Analysis: Use the absorbance value at the primary λmax of 478 nm and a calibration curve constructed from the standard solutions to determine the concentration of this compound in unknown samples.

¹H NMR Spectroscopy Protocol

This protocol outlines the procedure for obtaining a ¹H NMR spectrum of this compound for structural confirmation and purity assessment.

-

Sample Preparation:

-

Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals corresponding to the different proton environments.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Assign the peaks at approximately 3.3 ppm and in the 7.8-8.2 ppm range to the trimethylammonium and aromatic protons, respectively.[1]

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)

This protocol describes the preparation of a KBr pellet for the analysis of solid this compound.[4][5][6]

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample and 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder into an agate mortar.

-

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained. The particle size should be less than 2 microns to minimize light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into a pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a translucent or transparent pellet.

-

-

Sample Measurement:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum should be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.

-

Visualized Workflows and Logical Relationships

Analytical Workflow for Dye Characterization

The following diagram illustrates a standard workflow for the comprehensive analysis and characterization of a synthetic dye such as this compound, from initial sample receipt to final purity determination.

Caption: General workflow for the characterization of synthetic dyes.

Proposed Binding Mechanism to Hair Keratin (B1170402)

This compound functions as a direct hair dye, meaning it adheres to the hair shaft without a chemical reaction. The binding is primarily governed by non-covalent interactions between the dye molecule and the amino acid residues of the keratin protein in the hair cuticle and cortex.

Caption: Non-covalent interactions in dye-keratin binding.

References

- 1. researchgate.net [researchgate.net]

- 2. waters.com [waters.com]

- 3. health.ec.europa.eu [health.ec.europa.eu]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 6. shimadzu.com [shimadzu.com]

Technical Guide: Solubility Profile of Basic Brown 16 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Basic Brown 16 (C.I. 12250), a single azo dye used in cosmetic applications, particularly in hair coloring products.[1][2][3][4][5] Understanding its solubility in various organic solvents is critical for formulation development, quality control, and toxicological assessment.

Chemical and Physical Properties

This compound, chemically known as 8-[(4-Aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride, is a dark green to black powder.[4][6][7] Its efficacy and application are fundamentally governed by its molecular structure and resulting physicochemical properties, including its solubility.[2]

Quantitative Solubility Data

The solubility of this compound has been determined in several common solvents. The data, compiled from various technical assessments, is presented below for easy comparison. The values represent solubility at room temperature unless otherwise specified.

| Solvent | Solubility (g/L) | Temperature | Reference |

| Water | > 100 | Room Temperature | [6] |

| Water | 373 | 20°C | [9] |

| Ethanol | 10 - 100 | Room Temperature | [6][9] |

| Dimethyl Sulfoxide (DMSO) | 50 - 200 | Room Temperature | [6][9] |

Experimental Protocol for Solubility Determination

While specific experimental details for the data above are not fully disclosed in the cited documents, a generalized protocol for determining the solubility of a dye like this compound can be constructed based on standard laboratory methods. This protocol involves the isothermal equilibrium method followed by spectroscopic analysis.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., Ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Centrifuge

-

UV-Visible Spectrophotometer

-

Analytical balance

Methodology:

-

Preparation of Supersaturated Solutions: An excess amount of this compound powder is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). This ensures that saturation is reached.

-

Equilibration: The containers are placed in a thermostatic shaker or water bath set to a constant temperature (e.g., 20°C). They are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, the solutions are left undisturbed to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, the samples are centrifuged at high speed.

-

Sample Dilution: A precise aliquot of the clear, supernatant (saturated solution) is carefully withdrawn and diluted with a known volume of the same solvent. This step is crucial to bring the concentration of the dye within the linear range of the spectrophotometer's detector.

-

Spectroscopic Analysis: The absorbance of the diluted solution is measured using a UV-Visible spectrophotometer at the dye's maximum absorption wavelength (λmax), which is approximately 478 nm for this compound.[6]

-

Concentration Calculation: A calibration curve is first established by preparing a series of standard solutions of this compound with known concentrations and measuring their absorbance. The concentration of the diluted sample is then determined by comparing its absorbance to the calibration curve, based on the Beer-Lambert law.

-

Final Solubility Calculation: The calculated concentration of the diluted sample is multiplied by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature, typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The logical flow for determining dye solubility can be visualized as follows.

Caption: Workflow for determining the solubility of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 26381-41-9 | Benchchem [benchchem.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. ec.europa.eu [ec.europa.eu]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. ec.europa.eu [ec.europa.eu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | C19H21ClN4O | CID 117785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. health.ec.europa.eu [health.ec.europa.eu]

Basic Brown 16: A Technical Guide to its Mechanism of Action as a Cationic Dye

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Brown 16 is a cationic, mono-azo dye used as a direct colorant in semi-permanent hair dye formulations. Its mechanism of action is predicated on the electrostatic attraction between the positively charged dye molecule and the negatively charged sites on the keratin (B1170402) protein of the hair shaft. This interaction results in the deposition of the dye onto the cuticle and cortex, imparting a temporary color that is gradually removed through washing. This technical guide provides an in-depth analysis of the physicochemical properties, mechanism of action, toxicological profile, and relevant experimental protocols for this compound to inform research and development activities.

Chemical and Physical Properties

This compound, also known by its Colour Index name C.I. 12250, is a synthetic organic compound with a well-defined chemical structure.[1][2] Its cationic nature is central to its function as a direct hair dye.[3]

| Property | Value | Source(s) |

| Chemical Name | [8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium chloride | [1] |

| CAS Number | 26381-41-9 | [1][2] |

| Molecular Formula | C₁₉H₂₁ClN₄O | [1][2] |

| Molecular Weight | 356.85 g/mol | [1][2] |

| Appearance | Red light brown to dark brown powder | [2] |

| λmax (nm) | 218, 259, 478 | [3] |

| Molar Extinction Coefficient (ε) | 37430 (at 218 nm), 18630 (at 259 nm) | [3] |

| Purity (in some commercial batches) | May contain extenders like sodium chloride or saccharose to standardize color strength. | [4] |

Mechanism of Action as a Cationic Hair Dye

The primary mechanism of action for this compound as a semi-permanent hair dye is based on direct adsorption to the hair fiber, a process driven by electrostatic interactions.[3]

-

Cationic Nature: The this compound molecule possesses a permanent positive charge, classifying it as a cationic dye.[3]

-

Hair Keratin's Anionic Sites: Hair protein, keratin, has a net negative charge, particularly in damaged or chemically treated hair, due to the presence of carboxyl groups from oxidized amino acid residues.[3][5]

-

Electrostatic Attraction: The positively charged this compound molecules are attracted to these negatively charged sites on the hair keratin.[3]

-

Dye Deposition: This attraction leads to the deposition of the dye molecules onto the surface of the hair cuticle and penetration into the cortex without a chemical reaction or the use of oxidizing agents like hydrogen peroxide.[4]

-

Temporary Coloration: The binding is reversible, and the dye molecules are gradually removed with each shampooing, leading to the fading of the hair color over time.

Toxicological Profile

The safety of this compound has been evaluated by the Scientific Committee on Consumer Safety (SCCS). The findings are summarized below.

| Toxicological Endpoint | Result | Source(s) |

| Acute Oral Toxicity (Mouse) | LD₅₀: 7.8 g/kg bw | [6] |

| Acute Oral Toxicity (Rat) | No mortalities at 0.1 g/kg bw. All animals died at 4.0 g/kg bw. | [4][6] |

| Skin Irritation (Rabbit) | Considered "not irritant" to rabbit skin. | [6] |

| Skin Sensitization (Guinea Pig) | Did not produce evidence of skin sensitization in the Magnusson-Kligman test. However, a later SCCS opinion classified it as a moderate skin sensitizer (B1316253) with an EC3 value of 12.2%. | [6][7] |

| Dermal/Percutaneous Absorption (in vitro, pig skin) | 1.42% of the applied dose from a direct dye formulation and 1.08% from an aqueous solution were absorbed. | [7] |

| Mutagenicity/Genotoxicity | Positive in some in vitro bacterial and mammalian cell gene mutation tests. The SCCS concluded that the weight of evidence indicates a potential for mutagenicity. | [7][8] |

Experimental Protocols

Detailed methodologies for key toxicological and analytical evaluations are crucial for regulatory submissions and further research. The following sections outline the principles of relevant experimental protocols.

Ames Test (Bacterial Reverse Mutation Test)

This assay assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The test uses mutant strains of S. typhimurium that cannot synthesize histidine (his-). The bacteria are exposed to the test substance and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to a histidine-synthesizing state (his+) can form colonies.

General Protocol:

-

Strain Selection: Use appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

-

Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure:

-

Plate Incorporation Method: Mix the test substance, bacterial culture, and molten top agar (B569324) (with or without S9 mix) and pour it onto a minimal glucose agar plate.

-

Pre-incubation Method: Pre-incubate the test substance with the bacterial culture (with or without S9 mix) before adding the top agar and plating.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control, typically a two- to three-fold increase.

In Vitro Micronucleus Test

This test detects genotoxic damage by identifying micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Principle: Mammalian cells are exposed to the test substance. After treatment, the cells are cultured to allow for cell division. The formation of micronuclei in interphase cells is then scored.

General Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, L5178Y, CHO, V79) and culture under appropriate conditions.

-

Exposure: Treat the cells with various concentrations of this compound, including positive and negative controls, with and without S9 metabolic activation.

-

Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.[9][10]

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a potential for clastogenic or aneugenic effects.

In Vitro Skin Irritation Test: Reconstructed Human Epidermis (RhE) Model

This in vitro method assesses the potential of a substance to cause skin irritation.

Principle: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin, is exposed to the test substance. The subsequent cell viability is measured to determine the irritation potential.[11][12][13]

General Protocol:

-

Tissue Culture: Use a commercially available RhE model (e.g., EpiDerm™, EpiSkin™).

-

Exposure: Apply a defined amount of this compound (typically as a solution or dilution in a suitable vehicle) topically to the tissue surface for a specified period (e.g., 60 minutes).[11]

-

Post-Exposure Incubation: Remove the test substance by washing and incubate the tissue in fresh medium for a post-exposure period (e.g., 42 hours).[11]

-

Viability Assay: Determine the tissue viability using a quantitative assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which is then extracted and quantified spectrophotometrically.[11]

-

Data Analysis: Calculate the percentage of viability relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) classifies the substance as a skin irritant.[12]

Potential for Cellular Signaling Pathway Interactions

Currently, there is a lack of direct evidence in the published literature specifically linking this compound to the modulation of cellular signaling pathways. As a topical agent designed to act on the hair shaft, extensive investigation into its systemic cellular effects has not been a primary focus.

However, as an azo dye, its metabolism, particularly if absorbed systemically, could potentially lead to the formation of aromatic amines. Aromatic amines are a class of compounds known to have various biological effects. The cleavage of the azo bond (-N=N-) is a key metabolic step, often carried out by azoreductases present in the liver and gut microbiota.

For drug development professionals, it is important to note that while the intended use of this compound limits systemic exposure, any potential for absorption and metabolism should be considered in a comprehensive safety assessment. Further research would be required to elucidate any specific interactions of this compound or its metabolites with cellular signaling pathways.

Conclusion

This compound functions as a cationic hair dye through a direct physical binding mechanism to the hair's keratin structure, driven by electrostatic forces. Its toxicological profile indicates a low potential for acute toxicity and skin irritation, but concerns remain regarding its potential for skin sensitization and mutagenicity, warranting careful consideration in its application and safety assessment. The provided experimental protocols offer a framework for the continued evaluation of this and similar cosmetic ingredients. For drug development professionals, the primary mechanism of action is superficial; however, a thorough understanding of its toxicological profile and potential metabolic pathways is essential for comprehensive risk assessment.

References

- 1. This compound | C19H21ClN4O | CID 117785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 26381-41-9 | Benchchem [benchchem.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Investigation of pH effect on cationic solute binding to keratin and partition to hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ec.europa.eu [ec.europa.eu]

- 7. health.ec.europa.eu [health.ec.europa.eu]

- 8. SCCS Issued Scientific Advice on Hair Dye this compound (C009) and Basic Blue 99 (C059) | News | GlobalCosing [globalcosing.chemradar.com]

- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iivs.org [iivs.org]

- 13. episkin.com [episkin.com]

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of Basic Brown 16

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety data for Basic Brown 16 (CI 12250), a synthetic monoazo dye. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely, understand its toxicological profile, and implement appropriate safety protocols. All data is collated from reputable sources, including opinions from the Scientific Committee on Consumer Safety (SCCS) and established OECD guidelines for chemical testing.

Chemical and Physical Properties

This compound is a dark green to black powder.[1] Before it is marketed, sodium chloride and/or saccharose are typically added to the neat dye to standardize its color intensity.[2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 8-[(4-Aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride | [2][4] |

| CAS Number | 26381-41-9 | [1][2] |

| EC Number | 247-640-9 | [2][5] |

| Molecular Formula | C₁₉H₂₁ClN₄O | [5] |

| Molecular Weight | 356.85 g/mol | [1] |

| Appearance | Dark green to black powder | [1][4] |

| Melting Point | 169-175 °C | [4] |

| Boiling Point | 644.52 °C | [1] |

| Density | 1.2 g/cm³ | [1] |

| Water Solubility | > 100 g/L at room temperature | [4] |

| Ethanol Solubility | 10-100 g/L at room temperature | [4] |

| Log Pow | 0.88 | [1] |

Toxicological Data Summary

The following tables summarize the key toxicological data for this compound based on studies reviewed by the SCCS.

Acute Oral Toxicity

| Species | Guideline | Doses | Results | LD₅₀ |

| Rat | Pre-dates OECD 401 | 0.1, 1.0, 2.0, 4.0 g/kg bw | All animals at 4.0 g/kg bw died within one week. One female died at 1.0 g/kg and one at 2.0 g/kg bw. No mortalities at 0.1 g/kg bw.[3][4] | Between 2 and 4 g/kg bw[3][6] |

| Mouse | Not specified | 5.01 to 10.0 g/kg bw | Deaths occurred within 24 hours. Decreased activity, increased respiratory rate, and tremors were observed. | 7.8 g/kg bw[7] |

Skin and Eye Irritation

| Test | Species | Guideline | Results | Conclusion |

| Skin Irritation | Rabbit | OECD 404 | No observable reactions. | Not irritating to rabbit skin.[3][7] |

| Eye Irritation | Rabbit | Not specified | Discoloration of the conjunctivae, but no effects on the cornea or iris. | Considered to have irritant potential to the rabbit eye.[7] |

Skin Sensitization

| Test | Species | Guideline | Results | Conclusion |

| Local Lymph Node Assay (LLNA) | Mouse | Not specified | An EC3 value of 12.2% was derived. | Moderate skin sensitizer.[3][6] |

Mutagenicity

| Test | System | Guideline | Metabolic Activation | Results | Conclusion |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains TA98 and TA1537 | OECD 471 | With S9 | Positive | Mutagenic in the presence of metabolic activation.[3] |

| Mammalian Cell Gene Mutation Test | V79 Chinese hamster cells | Not specified | With and without S9 | No biologically relevant, dose-dependent increase in mutant frequency. | Not mutagenic in V79 cells under the experimental conditions.[4] |

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below, based on standard OECD guidelines.

Acute Oral Toxicity (based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Animal Selection: Healthy, young adult rodents are used.[1]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with a controlled temperature (22°C ± 3°C) and relative humidity (30-70%).[1] Food is withheld overnight before administration of the test substance.[1]

-

Dose Administration: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[1] A stomach tube or suitable intubation cannula is used for gavage.[1]

-

Observation: Animals are observed for mortality, clinical abnormalities, and body weight changes for at least 14 days.[3][4]

-

Necropsy: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[1]

Dermal Irritation (based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[5]

-

Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.

-

Dose Application: A 0.5 g amount of the solid test substance, moistened with a small amount of water, is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and occlusive dressing.[5]

-

Exposure: The exposure duration is typically 4 hours.[5]

-

Observation: After removal of the patch, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[5]

Eye Irritation (based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Animal Selection: Healthy, young adult albino rabbits are used.[8]

-

Dose Instillation: A 0.1 ml volume of a 0.5% solution of the test substance is instilled into the conjunctival sac of one eye of the rabbit.[7] The other eye remains untreated and serves as a control.[8]

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.[8][9]

Skin Sensitization - Local Lymph Node Assay (LLNA) (based on OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.

-

Animal Selection: Mice (CBA/J or CBA/Ca strain) are used.

-

Dose Application: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[10] A minimum of three concentrations plus a vehicle control are used.[11]

-

Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

-

Sample Collection: Five hours after the ³H-methyl thymidine injection, the draining auricular lymph nodes are excised.

-

Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting. The Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI of ≥3 is considered a positive result.[11]

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a chemical.

-

Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.[4]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver fraction from rats treated with an enzyme-inducing agent.[12]

-

Exposure: The tester strains are exposed to the test substance at various concentrations.[4] There are two primary methods: the plate incorporation method and the pre-incubation method.[13]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[13]

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[4]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological studies.

Caption: Workflow for the Acute Dermal Irritation Test (OECD 404).

Caption: Workflow for the Acute Eye Irritation Test (OECD 405).

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Hazard Identification and Personal Protective Equipment (PPE)

Based on the available data, this compound presents the following hazards in a laboratory setting:

-

May cause an allergic skin reaction. [1]

-

May cause serious eye irritation. [5]

-

Potential for mutagenicity. [3]

The following PPE is mandatory when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

-

Skin Protection: Wear protective gloves and a lab coat.[1] Contaminated work clothing should not be allowed out of the workplace.[1]

-

Respiratory Protection: If dust is generated, use a suitable respirator.[1]

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[1]

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes.[1] Avoid breathing dust.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Emergency Procedures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

-

In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1] If skin irritation or rash occurs, get medical advice/attention.[1]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] If eye irritation persists, get medical advice/attention.[12]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Spills and Disposal

-

Spills: Evacuate personnel to a safe area.[1] Wear appropriate PPE.[1] Avoid dust formation.[1] Sweep up and shovel.[1] Keep in suitable, closed containers for disposal.[1]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]

This guide provides a comprehensive overview of the health and safety data for this compound. It is crucial for all laboratory personnel to be familiar with this information and to adhere to the recommended safety precautions to ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. ec.europa.eu [ec.europa.eu]

- 4. nib.si [nib.si]

- 5. oecd.org [oecd.org]

- 6. ec.europa.eu [ec.europa.eu]

- 7. ec.europa.eu [ec.europa.eu]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

- 10. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 11. oecd.org [oecd.org]

- 12. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 13. oecd.org [oecd.org]

Basic Brown 16: A Technical Review of Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Brown 16, a synthetic monoazo dye, is widely recognized for its application in the cosmetics industry, primarily as a direct hair colorant. Beyond its use in personal care products, this compound serves as a subject of scientific inquiry in toxicology, analytical chemistry, and environmental science. This technical guide provides a comprehensive review of the scientific applications of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant workflows and logical relationships.

Chemical and Physical Properties

This compound, chemically known as [8-[(4-aminophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride, is a cationic dye soluble in water and ethanol. It typically appears as a dark brown or dark green to black powder.[1][2]

| Property | Value |

| CAS Number | 26381-41-9 |

| Molecular Formula | C₁₉H₂₁ClN₄O |

| Molecular Weight | 356.85 g/mol |

| Appearance | Dark brown/dark green to black powder |

| Solubility | Water: >100 g/L, Ethanol: 10-100 g/L |

Applications in Scientific Research

While the predominant commercial use of this compound is in hair dye formulations, its scientific applications are centered on toxicological assessment, analytical methodology development, and environmental studies.

Toxicological Evaluation

The safety of this compound has been extensively reviewed by the Scientific Committee on Consumer Safety (SCCS) of the European Commission. These assessments have generated a substantial body of toxicological data.

Table 1: Acute Oral Toxicity of this compound

| Species | Sex | Route | Vehicle | Dose (g/kg bw) | Observations | LD₅₀ (g/kg bw) | Reference |

| Rat | M & F | Oral Gavage | 1% Aqueous Methylcellulose | 0.1, 1.0, 2.0, 4.0 | Piloerection, hunched posture. Deaths occurred at 1.0, 2.0, and 4.0 g/kg. | Not determined | [1] |

| Mouse | M | Oral Gavage | Not specified | 5.01, 6.31, 7.94, 10.0 | Decreased activity, increased respiratory rate, tremors. Deaths occurred within 24 hours. | 7.8 | [1] |

Table 2: Acute Dermal Toxicity of this compound

| Species | Sex | Route | Dose | Observations | LD₅₀ (g/kg bw) | Reference |

| Rabbit | M & F | Dermal (intact & abraded skin) | 0.5 g/in² (undiluted) | No observable reactions. | > 0.5 g/in² | [1] |

In studies conducted on rabbits, undiluted this compound was applied to intact and abraded skin and was found to be non-irritating.[1]

The genotoxic potential of this compound has been a primary focus of its safety evaluation. A battery of in vitro and in vivo tests has been conducted to assess its ability to induce gene mutations and chromosomal aberrations.

Table 3: Summary of Genotoxicity/Mutagenicity Studies on this compound

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames test) | S. typhimurium | With and without S9 | Positive | [2] |

| In vitro Mammalian Cell Gene Mutation Test (HPRT) | V79 Chinese Hamster Cells | With and without S9 | Equivocal/Positive | [2] |

| In vitro Micronucleus Test | Human peripheral blood lymphocytes | With and without S9 | Negative | [2] |

| In vivo Mammalian Erythrocyte Micronucleus Test | Mouse | N/A | Negative | [2] |

The SCCS has concluded that there is a weight of evidence indicating a potential for mutagenicity for this compound, and therefore does not consider its use in non-oxidative hair dye formulations to be safe.[2]

Analytical Chemistry

The detection and quantification of this compound in various matrices are crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

This protocol is a generalized representation based on methods cited in the literature.

Objective: To determine the purity of a this compound sample and identify any impurities.

Materials:

-

This compound standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

C18 reverse-phase HPLC column

-

HPLC system with a Diode Array Detector (DAD)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a known volume.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for this compound (around 480 nm).

-

-

Analysis: Inject the standards and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the standards. Impurities can be identified by their respective retention times and spectral data.

Environmental Science

This compound is used as a model compound in environmental research to study the efficacy of various wastewater treatment technologies aimed at removing dyes from industrial effluents.

This protocol outlines a general procedure for assessing the adsorption of this compound onto an adsorbent material.

Objective: To determine the adsorption capacity of a given material for this compound from an aqueous solution.

Materials:

-

This compound

-

Adsorbent material (e.g., activated carbon)

-

Distilled water

-

Shaker

-

UV-Visible Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in distilled water.

-

Batch Adsorption Experiments:

-

In a series of flasks, add a fixed amount of the adsorbent material to a fixed volume of this compound solutions of varying initial concentrations.

-

Agitate the flasks on a shaker for a predetermined time to reach equilibrium.

-

Maintain a constant temperature and pH throughout the experiment.

-

-

Analysis:

-

After agitation, separate the adsorbent from the solution by filtration or centrifugation.

-

Measure the final concentration of this compound in the supernatant using a UV-Visible spectrophotometer at its wavelength of maximum absorbance.

-

-

Calculation of Adsorption Capacity: The amount of this compound adsorbed per unit mass of the adsorbent at equilibrium (qₑ) can be calculated using the following equation:

-

qₑ = (C₀ - Cₑ) * V / m

-

Where:

-

C₀ = Initial concentration of this compound

-

Cₑ = Equilibrium concentration of this compound

-

V = Volume of the solution

-

m = Mass of the adsorbent

-

-

Visualizations

Experimental Workflows

Caption: Workflow for HPLC analysis of this compound.

References

A Technical Guide to the Physical Characteristics of Basic Brown 16 Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core physical and chemical characteristics of Basic Brown 16, a single azo dye primarily utilized in non-oxidative hair dye formulations.[1][2] The information presented is intended to support research, development, and quality control activities by providing key data points and standardized experimental methodologies.

Physical and Chemical Properties

This compound is chemically identified as [8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride.[1] It is typically supplied as a powder for use in cosmetic products.[2][3] The key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Appearance | Dark green to black powder | [1][4][5][6][7] |

| Physical Form | Solid, Powder, Granules | [5][8][9] |

| CAS Number | 26381-41-9 | [1][8][9][10][11][12] |

| Molecular Formula | C₁₉H₂₁ClN₄O | [1][6][8][9][10][12] |

| Molecular Weight | 356.85 g/mol | [1][9][10][12] |

| Melting Point | 169-175 °C (with decomposition) | [1][4][7] |

| Density | 1.2 g/cm³ | [9] |

| Solubility in Water | >100 g/L at room temperature; 373 g/L at 20°C | [1][4][7] |

| Solubility in Ethanol | 10-100 g/L at room temperature | [4][7] |

| Solubility in DMSO | 50-200 g/L at room temperature | [4][7] |

| Partition Coefficient (Log P) | -0.74 (pH 9.95, 23°C) | [7] |

Spectroscopic and Morphological Characteristics

Spectroscopic analysis is fundamental for the structural elucidation and qualitative assessment of this compound.[1] As an azo dye, it exhibits characteristic absorption in the UV-Visible spectrum.[1] Morphological analysis using techniques like Field Emission Scanning Electron Microscopy (FESEM) can reveal details about the powder's surface texture, porosity, and crystal habit.[1]

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Data | Reference |

| UV-Visible Spectroscopy | λmax: 218 nm, 259 nm, 478 nm | [1] |

| ¹H Nuclear Magnetic Resonance (NMR) | δ 3.3 ppm (trimethylammonium group); δ 7.8–8.2 ppm (aromatic protons) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound powder. The following sections outline standard protocols for determining key physical properties.

The melting point of a crystalline solid provides a sharp indication of its purity.[13] Impurities typically cause a depression and broadening of the melting point range.[13] The capillary method is a standard technique for this determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a glass capillary tube, which is sealed at one end.[14][15] The tube is tapped gently to pack the powder to a height of 1-2 mm.[14][15]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[15] This assembly is placed in a heating apparatus, such as a Thiele tube or a digital Mel-Temp device.[13]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.[13]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes liquid.[14] The melting point is reported as the range T1-T2.[13]

References

- 1. This compound | 26381-41-9 | Benchchem [benchchem.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound Ci 12250 CAS 26381-41-9 High Quality Pigment for Hair Dye - High Quality, this compound | Made-in-China.com [m.made-in-china.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. health.ec.europa.eu [health.ec.europa.eu]

- 8. This compound Hair Dye at Best Price - Reliable and High-Quality [vanshichemicals.co.in]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound | C19H21ClN4O | CID 117785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - C19 H21n4 Oc1, 8-[(4-amino - 1 Phenyl)azo] - 7 - Hydroxy N,n,n Trimethyl - 2 - Naphthalenaminium Chloride, Hair Color Application at Best Price in Ahmedabad | Kalash Intermediates [tradeindia.com]

- 12. clearsynth.com [clearsynth.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. byjus.com [byjus.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Stability and Storage of Basic Brown 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for Basic Brown 16 (CI 12250), a cationic monoazo dye. Due to a lack of extensive, publicly available quantitative stability data, this document also outlines standardized methodologies for assessing the stability of this and similar compounds, in line with established regulatory guidelines.

Summary of Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following recommendations are synthesized from available safety data sheets and chemical supplier information.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool location. A specific recommendation of 4°C has also been noted. | [1][2][3] |

| Light | Protect from light. | [2] |

| Atmosphere | Store in a dry environment. Storage under an inert atmosphere, such as nitrogen, is also recommended. | [1][2][3] |

| Container | Keep container tightly closed. | [1][3][4] |

| Ventilation | Store in a well-ventilated place. | [1][3] |

| Incompatibilities | Store away from incompatible materials and foodstuffs. Avoid sources of ignition. | [1][3] |

Factors Influencing the Stability of this compound

The stability of a chemical entity like this compound is not intrinsic but is influenced by a variety of external factors. A systematic study of these factors is essential to predict its shelf-life and ensure its quality over time. The logical relationship between these factors is illustrated in the diagram below.

Caption: Factors influencing the chemical stability of this compound.

Quantitative Stability Data (Illustrative)

Table 1: Thermal Degradation of this compound in Aqueous Solution (pH 7)

| Temperature (°C) | Time (days) | Purity (%) | Major Degradant 1 (%) |

| 40 | 0 | 99.8 | < 0.1 |

| 7 | 99.5 | 0.2 | |

| 14 | 99.1 | 0.4 | |

| 30 | 98.2 | 0.9 | |

| 60 | 0 | 99.8 | < 0.1 |

| 7 | 97.5 | 1.2 | |

| 14 | 95.3 | 2.5 | |

| 30 | 91.0 | 4.8 |

Table 2: Photostability of this compound (Solid State)

| Light Source | Exposure | Purity (%) | Appearance |

| ICH Option 1* | 1.2 million lux hours | 98.9 | Slight darkening of powder |